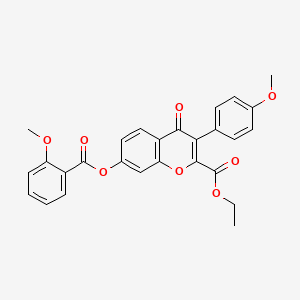
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate" is a complex organic molecule that may be related to various research areas, including organic synthesis, spectroscopy, and potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of a curcumin ester involved the use of experimental techniques and theoretical calculations to determine the structure and reactivity of the compound . Similarly, the synthesis of a Schiff base from a 1,2,4-triazole derivative was achieved through condensation reactions . These studies suggest that the synthesis of "2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate" would likely require careful selection of starting materials and reaction conditions to achieve the desired product.
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR, NMR, and UV-Vis, along with theoretical calculations like DFT, are commonly used to characterize the molecular structure of organic compounds . These methods provide information on the vibrational modes, electronic transitions, and molecular orbitals, which are crucial for understanding the behavior of the compound. The molecular structure of the compound would likely exhibit characteristic absorption bands and NMR signals that could be analyzed in a similar manner.
Chemical Reactions Analysis
The reactivity of organic compounds is influenced by their functional groups and molecular structure. For instance, the presence of electron-releasing groups can lead to bathochromic shifts in acid solutions , while intramolecular cyclization reactions can be induced under certain conditions . The compound "2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate" contains several functional groups that could participate in a variety of chemical reactions, including esterification, cyclization, and electrophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds, such as solubility, melting point, and reactivity, are determined by their molecular structure. Theoretical studies can predict properties like frontier orbitals and band gap energies, which are related to a compound's reactivity and potential applications in materials science . Additionally, the nonlinear optical (NLO) properties and molecular electrostatic potential (MEP) can be calculated to assess the compound's suitability for applications in optoelectronics . The compound would likely exhibit a unique set of physical and chemical properties that could be explored through both experimental and theoretical studies.
Applications De Recherche Scientifique
Mesomorphic Properties : Hoshino, Hasegawa, and Matsunaga (1991) explored the mesomorphic properties of orthopalladated complexes of laterally substituted azobenzene derivatives, including compounds structurally related to 2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate. They found that these compounds exhibit nematogenic behavior, with significant temperature-dependent phase transition characteristics, indicating potential applications in liquid crystal technology (Hoshino, Hasegawa, & Matsunaga, 1991).
Synthesis of Pyrroles : Zaman, Kitamura, and Abell (2007) conducted research on the synthesis of pyrroles, which involved the use of 2-(methoxycarbonyl)methyl derivatives, closely related to the compound . This study highlights the compound's utility in the construction of complex organic structures, which could be relevant in pharmaceutical research and synthetic organic chemistry (Zaman, Kitamura, & Abell, 2007).
Antimicrobial and Antioxidant Studies : Raghavendra et al. (2016) explored the synthesis of compounds structurally similar to 2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate and evaluated their antimicrobial and antioxidant activities. This research is indicative of potential applications in the development of new antimicrobial agents and antioxidants (Raghavendra et al., 2016).
Anticancer and Antiangiogenic Activity : Romagnoli et al. (2015) studied novel 3-arylaminobenzofuran derivatives with structural similarities to the compound , examining their anticancer and antiangiogenic activities. This study suggests potential applications in the development of new anticancer therapeutics (Romagnoli et al., 2015).
Ligand Synthesis and Characterization : Shipilovskikh, Rubtsov, and Zalesov (2009) synthesized compounds including (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which are structurally related to the compound . Their work contributes to the understanding of ligand synthesis and characterization, potentially useful in coordination chemistry and catalysis (Shipilovskikh, Rubtsov, & Zalesov, 2009).
Safety And Hazards
This would involve a review of the compound’s safety data, including any known hazards, toxicological data, and handling precautions.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some of this information may not be available. It’s always a good idea to consult a variety of sources and speak with a knowledgeable expert when researching a new compound.
Propriétés
IUPAC Name |
ethyl 7-(2-methoxybenzoyl)oxy-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O8/c1-4-33-27(30)25-23(16-9-11-17(31-2)12-10-16)24(28)19-14-13-18(15-22(19)35-25)34-26(29)20-7-5-6-8-21(20)32-3/h5-15H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBLEHRQSKFZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)-3-(4-methoxyphenyl)-4-oxochromen-7-yl 2-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(Dimethylamino)propan-2-yl)-2-(pyridin-4-yl)-1H-benzo[d]imidazole-7-carboxamide](/img/structure/B3011404.png)
![2-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B3011406.png)
![(1S,2R)-2-[(Dimethylamino)methyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B3011407.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B3011408.png)
![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)
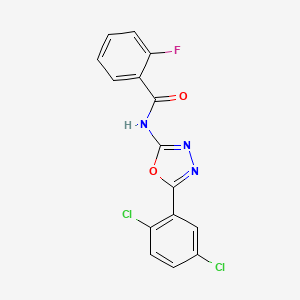
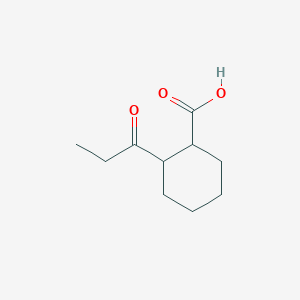
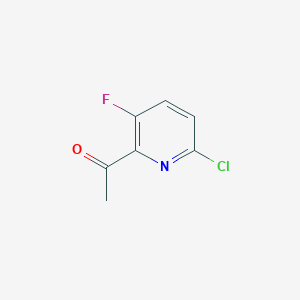

![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011417.png)
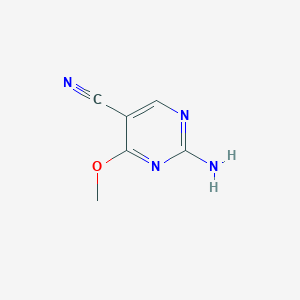
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)
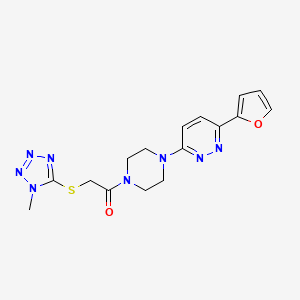
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)